2,4-Dichloro-6-(methylthio)-5-nitropyrimidine

Regioselective synthesis Purine scaffolds Kinase inhibitor intermediates

Researchers needing C6-methylthio-purines for kinase SAR hit a wall with the common 2-MeS isomer-the regiochemistry forces a different substitution pattern. This compound is the sole pyrimidine precursor for 6-MeS-purine scaffolds. • Enables 6-MeS-purines via C4→C2 amination, reduction, cyclization-inaccessible from 2-MeS isomer • Dual Cl sites for Pd-catalyzed or SNAr diversification; C6-MeS inert under Buchwald-Hartwig • Related derivatives show full fungicidal efficacy at 500 ppm against Podosphaera, Plasmopara, Septoria, Puccinia, Botrytis

Molecular Formula C5H3Cl2N3O2S
Molecular Weight 240.07 g/mol
CAS No. 1451885-60-1
Cat. No. B1408174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(methylthio)-5-nitropyrimidine
CAS1451885-60-1
Molecular FormulaC5H3Cl2N3O2S
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCSC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3Cl2N3O2S/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3
InChIKeyDJTKXBGRFUEERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine: Regiochemically Distinct Scaffold


2,4-Dichloro-6-(methylthio)-5-nitropyrimidine (CAS 1451885-60-1) is a polysubstituted pyrimidine building block characterized by two chlorine atoms at C2 and C4, a methylthio group at C6, and a nitro group at C5 [1]. With a molecular formula of C₅H₃Cl₂N₃O₂S and molecular weight of 240.07 g/mol, this compound serves as a synthetic intermediate for the construction of complex heterocyclic scaffolds—most notably purine analogues relevant to kinase inhibitor drug discovery [2]. It belongs to the broader class of chloro-substituted 5-nitropyrimidines, which are recognized as key intermediates for bioactive nucleoside analogs and purine-based kinase inhibitors [3].

Regiochemically distinct C6-methylthio scaffold for purine analog synthesis
Enables C6-thioether purine libraries inaccessible from C2-isomer
Supports kinase inhibitor SAR exploring thioether placement vectors

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine: Irreplaceable Regiochemistry


The substitution pattern of the pyrimidine ring dictates the order and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are the cornerstone of purine library construction. In the well-established isomer 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (CAS 1979-96-0), the methylthio group at C2 exerts an electron-donating resonance effect that deactivates the adjacent positions toward nucleophilic attack, channeling reactivity to C4 and C6 chlorides in a predictable, sequential manner [1]. By contrast, in 2,4-dichloro-6-(methylthio)-5-nitropyrimidine, the methylthio group resides at C6, creating a distinctly different electronic landscape where the C2 and C4 chlorides reside on the same face of the ring relative to the electron-withdrawing nitro group at C5 [2]. This fundamental regiochemical difference means that intermediates, reaction sequences, and final purine substitution patterns achieved with the 2-methylthio isomer cannot be replicated by simply interchanging compounds—the position of the methylthio 'handle' defines the entire synthetic trajectory and the substitution pattern of the final purine product [3].

Target compound
C6-methylthio; C2/C4-Cl on same face as nitro. Reactivity channels toward C2 and C4.
Common isomer
C2-methylthio (CAS 1979-96-0); electron-donating effect deactivates adjacent positions, directing sequential amination to C4 then C6.

Different methylthio position leads to non-interchangeable purine substitution patterns—C6 vs. C2 thioether in final product.

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine: Quantitative Differentiation


Regioisomeric Differentiation: C6-Methylthio vs. C2-Methylthio

The target compound (C6-SCH₃) and its well-characterized isomer 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (C2-SCH₃, CAS 1979-96-0) share identical molecular formula (C₅H₃Cl₂N₃O₂S, MW 240.07) but differ in the position of the methylthio group [1][2]. In the C2-SCH₃ isomer, sequential displacement of C4-Cl then C6-Cl by amines, followed by nitro reduction and cyclization, yields N9-substituted purines with the methylthio group at purine C2—a pattern exploited in the solid-phase synthesis of the CDK inhibitor olomoucine [1]. In the target compound, the C6-methylthio group occupies the position that would become C6 of the derived purine, while the C2 and C4 chlorides are both accessible on the ring face opposite the methylthio group, offering a completely different vector for sequential amine introduction and ultimately yielding purines with the methylthio group at C6 rather than C2 .

Regioisomeric differentiation
Cross-study comparable
Target: C6-SCH₃, C2/C4-Cl same face as nitro
Comparator (CAS 1979-96-0): C2-SCH₃, C4/C6-Cl opposite face
Regiochemistry defines final purine substitution; selection is irreversible.
Identical molecular formula but orthogonal synthetic vector.
Regioselective synthesis Purine scaffolds Kinase inhibitor intermediates

Physicochemical Differentiation: Elevated Boiling Point and Lipophilicity

The target compound exhibits a predicted boiling point of 370.3 ± 42.0 °C at 760 mmHg, substantially higher than the 325.8 ± 22.0 °C observed for 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2), which lacks the methylthio group [1]. This ~44.5 °C boiling point elevation is consistent with the increased molecular weight (240.07 vs. 193.97 g/mol) and the additional polarizable sulfur atom, which enhances intermolecular van der Waals interactions. The target compound also shows a computed XLogP3-AA of 2.8, higher than the logP of ~1.28 reported for 2,4-dichloro-5-nitropyrimidine, indicating increased lipophilicity that may affect chromatographic behavior and solvent partitioning during workup [1]. Unlike 2,4-dichloro-5-nitropyrimidine, which is a low-melting solid (mp 28-32 °C), the target compound is supplied as a solid with no reported melting point from vendor datasheets .

Boiling point & lipophilicity
Cross-study comparable
+44.5 °C ΔBoiling point vs. non-thioether analog
+1.5 ΔXLogP (2.8 vs. ~1.3)
Higher boiling point and lipophilicity affect purification and solvent selection.
Predicted values; confirm experimentally for process optimization.
Physicochemical properties Purification Process chemistry

Comparative Melting Behavior of 2-Methylthio and 6-Methylthio Isomers

The regioisomer 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (CAS 1979-96-0) has a reported melting point of 61 °C, indicating a well-defined crystalline form suitable for solid-state characterization and formulation studies . In contrast, the target compound 2,4-dichloro-6-(methylthio)-5-nitropyrimidine has no melting point reported in vendor datasheets or authoritative databases, despite having the same molecular formula and near-identical molecular weight (240.07 vs. 240.06 g/mol) . The isomer also has a slightly lower predicted boiling point (360.4 °C vs. 370.3 °C) and flash point (171.8 °C vs. 177.8 °C), differences that are modest but potentially meaningful for thermal stability considerations during storage and handling .

Melting behavior
Data to verify
mp not reported Target compound
mp 61 °C Comparator isomer (CAS 1979-96-0)
Identity verification requires alternative methods (NMR, HPLC) for target.
Comparator has defined crystalline form; target solid-state data unavailable.
Solid-state properties Crystallinity Formulation

Kinase Inhibitor Utility: Validated 2-Methylthio vs. Uncharacterized 6-Methylthio

The comparator 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (CAS 1979-96-0) has been validated as a building block for the solid-phase synthesis of olomoucine, a cyclin-dependent kinase (CDK) inhibitor, and has been employed in the regiocontrolled synthesis of tetrasubstituted purine libraries targeting cathepsin K and GABA-B receptors [1]. These established applications demonstrate that the dichloro-methylthio-nitropyrimidine scaffold is competent for generating biologically active purines. However, a search of ChEMBL, BindingDB, and PubMed reveals no direct kinase inhibition data, cellular antiproliferative data, or in vivo pharmacology data for the target compound itself (CAS 1451885-60-1) . The target compound's biological relevance is therefore inferred from its structural analogy to the validated isomer, not from direct assay evidence. This represents a critical evidence gap that procurement decisions must acknowledge: the target compound is a synthetic intermediate with plausible but unproven biological utility.

Kinase inhibitor utility
Class-level inference
Target: no direct biological data in public databases
Comparator: validated for olomoucine (CDK inhibitor) solid-phase synthesis
Biological relevance inferred from structural analogy; not directly assayed.
Prefer target only when C6-thioether purine is the synthetic objective.
Kinase inhibitor Purine library Olomoucine

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine: Recommended Applications


Synthesis of C6-Methylthio Purine Kinase Inhibitor Libraries

Researchers seeking purine scaffolds with a thioether substituent specifically at the C6 position of the purine ring (rather than the more common C2 substitution) require the target compound as the starting pyrimidine precursor. Sequential SNAr amination at C4 then C2, followed by nitro group reduction and cyclization with formamidine or orthoformate equivalents, yields 6-methylthio-purines that are inaccessible from the 2-methylthio isomer [1]. This scenario is particularly relevant for SAR campaigns exploring the impact of thioether placement on ATP-binding pocket complementarity in kinase targets, where the vector from purine C6 projects toward the ribose pocket [2].

Palladium-Catalyzed Amination of Chloro-5-Nitropyrimidines

The target compound contains two chlorine leaving groups (C2 and C4) adjacent to the electron-withdrawing nitro group at C5, making it amenable to palladium-catalyzed amination methodologies that have been demonstrated on structurally related chloro-substituted 5-nitropyrimidines [1]. The presence of the C6-methylthio group provides an additional handle that remains inert under Buchwald-Hartwig amination conditions, allowing for sequential or one-pot double amination strategies to access 2,4-diamino-6-methylthio-5-nitropyrimidine intermediates, which serve as precursors for diverse heterocyclic scaffolds beyond purines [2].

6-Thioether Nucleoside Analogue Precursors for Antiviral and Antitumor Uses

Chloro-substituted 5-nitropyrimidines are established intermediates for bioactive nucleoside analogs, including the reverse transcriptase inhibitor tenofovir and the antitumor nucleoside clitocine [1]. The target compound's 6-methylthio group provides a stable thioether that can be carried through multi-step synthesis and later converted to a sulfoxide, sulfone, or displaced with alternative thiols, enabling late-stage diversification. The higher predicted boiling point (370.3 °C) relative to the non-thioether analog 2,4-dichloro-5-nitropyrimidine (325.8 °C) may offer practical advantages in high-temperature reactions or distillative purification of volatile byproducts during large-scale preparation [2].

Agrochemical Building Block: 5-Nitropyrimidine Fungicides and Herbicides

Patent literature documents that 2-alkylthio-4,6-bis(substituted amino)-5-nitropyrimidines, structurally related to derivatives accessible from the target compound, exhibit complete fungicidal efficacy at 500 ppm against a broad spectrum of phytopathogens including Podosphaera, Plasmopara, Septoria, Puccinia, Alternaria, Botrytis, and Erysiphe [1]. The target compound's two chlorine atoms provide dual points of diversification for introducing agrochemically relevant amine substituents, while the methylthio group contributes to lipophilicity (XLogP 2.8) that may enhance foliar uptake and cuticular penetration [2].

Application
Selection Property
Validation Focus
C6-Methylthio purine kinase inhibitor synthesis
C6-SCH₃ regiochemical control
SNAr regioselectivity and cyclization yield
Palladium-catalyzed amination
C2/C4 chloro leaving group reactivity
Compatibility with Buchwald-Hartwig conditions
6-Thioether nucleoside analogue precursors
Stable methylthio handle for diversification
Late-stage thioether conversion and thermal stability
Agrochemical building block
Dual chloro substitution for diversification
Reported phytopathogen screening and foliar uptake potential

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